REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-].[NH4+:5].[NH4+:6].[C-:7]#N.[Na+].C[CH:11]([CH2:17][CH3:18])[CH2:12][C:13](=O)[CH2:14][CH3:15].C(Cl)(Cl)Cl.[CH2:23]([OH:25])C>O>[CH:12]([C:11]1([CH2:17][CH3:18])[NH:6][C:23](=[O:25])[NH:5][C:1]1=[O:4])([CH2:13][CH2:14][CH3:15])[CH3:7] |f:0.1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(CC)=O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at 55° C. for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ambient temperature
|
Type
|
STIRRING
|
Details
|
the mixture stirred for ten minutes
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake washed with additional chloroform (500 parts)
|
Type
|
CUSTOM
|
Details
|
The organic phase was collected
|
Type
|
WASH
|
Details
|
the aqueous phase washed with additional chloroform (1000 parts) in two portions
|
Type
|
CUSTOM
|
Details
|
The combined organic phase was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
yielding crude product
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried to constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(CCC)C1(C(NC(N1)=O)=O)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |